3-Mercaptopropiophenone
Description
3-Mercaptopropiophenone (C₉H₁₀OS) is an organosulfur compound featuring a phenyl ketone backbone with a thiol (-SH) group at the β-position. It is synthesized via the addition of thioacetic acid to 3-chloropropiophenone, followed by hydrolysis . This compound serves as a hydrogen sulfide (H₂S) surrogate in organic synthesis, leveraging the reversible thiol addition to α,β-unsaturated carbonyl systems. Its applications include facilitating thiol-exchange reactions under milder conditions compared to traditional thioether reagents (e.g., 2-cyanoethyl mercaptans), which require harsh dealkylation conditions . Notably, this compound has been utilized in the synthesis of bioactive molecules such as Agelastatin derivatives, highlighting its role in medicinal chemistry .
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-phenyl-3-sulfanylpropan-1-one |
InChI |
InChI=1S/C9H10OS/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
HEUKDBJXIMIUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key properties of 3-mercaptopropiophenone and related compounds:
Research Findings and Industrial Relevance
- Synthetic Utility: this compound’s reversible thiol addition enables efficient one-pot syntheses, reducing reliance on toxic H₂S gas .
- Medicinal Chemistry : Its use in Agelastatin derivatives (potent cytotoxins) underscores its value in accessing complex alkaloid scaffolds .
- Market Trends : 3-Mercaptopropionic acid dominates industrial consumption (e.g., cosmetics, pharmaceuticals), with projected growth in Asia-Pacific markets .
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